molecular formula C20H22ClNO2 B12317937 (-)-Mdo-npa

(-)-Mdo-npa

Cat. No.: B12317937
M. Wt: 343.8 g/mol
InChI Key: QRTFNNCNSYALRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-MDO-NPA (10,11-Methylenedioxy-N-n-propylnoraporphine) is a synthetic aporphine derivative that functions as a centrally-active, orally effective, and long-acting dopaminergic agent . Its primary research value lies in its role as a prodrug for N-n-propylnorapomorphine (NPA). Upon administration, this compound undergoes in vivo O-dealkylation to release the active dopamine receptor agonist NPA, a process that can be blocked by microsomal oxidase inhibitors . This mechanism provides a significant advantage over apomorphine and NPA itself, which have poor oral bioavailability and typically require subcutaneous or intraperitoneal administration . In preclinical behavioral studies, this compound produces robust dopamine-mediated effects with "depot-like" properties, making it a valuable tool for investigating dopamine systems in the central nervous system . Research indicates it can influence behaviors such as aggression and stereotypy in rodent models, with effects that are dose-dependent and can exhibit both agonist and antagonist interactions . It is important to note that this compound exists as distinct enantiomers, with one acting as a dopamine agonist and the other as a dopamine antagonist, allowing for targeted investigations of receptor function . While it has not been developed as a therapeutic drug, this compound remains a compound of significant experimental interest in neuropharmacology for studying dopaminergic pathways and related disorders . This product is strictly for Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

13-propyl-4,6-dioxa-13-azapentacyclo[10.7.1.02,10.03,7.016,20]icosa-1(19),2(10),3(7),8,16(20),17-hexaene;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2.ClH/c1-2-9-21-10-8-13-4-3-5-15-18(13)16(21)11-14-6-7-17-20(19(14)15)23-12-22-17;/h3-7,16H,2,8-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTFNNCNSYALRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C5=C(C=C4)OCO5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Stereochemical Control of Mdo Npa

Development of Total Synthesis Strategies for (-)-Mdo-npa

The total synthesis of this compound is predicated on the initial construction of its precursor, N-n-propylnoraporphine (NPA), followed by the crucial introduction of the methylenedioxy moiety.

Aporphine (B1220529) Core Construction

The fundamental structure of this compound is the aporphine core. The synthesis of this core often begins from naturally occurring alkaloids, such as thebaine. A common strategy involves a multi-step conversion process. For instance, the synthesis of a related compound, 2-fluoro-11-hydroxy-N-propylnoraporphine, was achieved from thebaine in 13 steps. nih.gov A key transformation in the synthesis of the aporphine skeleton is the acid-promoted rearrangement of a substituted morphinandiene. nih.gov

Another approach to the aporphine core involves the synthesis of (-)-2,10,11-Trihydroxy-N-n-propylnoraporphine (TNPA) from thebaine. This process includes the conversion of thebaine to northebaine, then to normorphothebaine, followed by alkylation to yield the N-propyl derivative. nih.gov More modern synthetic methods may employ techniques like a regioselective [4 + 2] cyclization of an aryne precursor with an isoquinoline (B145761) derivative to construct the aporphine ring system. nih.gov

Table 1: Key Synthetic Steps in Aporphine Core Construction

Step Description Starting Material Key Reagents/Conditions Intermediate/Product Reference
1 Conversion to Northebaine Thebaine - Northebaine nih.gov
2 Conversion to Normorphothebaine Northebaine - Normorphothebaine nih.gov
3 N-propylation Normorphothebaine Propyl halide N-propylnoraporphine precursor nih.gov
4 O-Demethylation N-propylated precursor - N-n-propylnoraporphine (NPA) nih.gov

Methylenedioxy Moiety Introduction

A critical step in the synthesis of this compound is the introduction of the 10,11-methylenedioxy group. This functional group is typically installed onto the pre-formed aporphine core, specifically onto a catechol (adjacent dihydroxy) functionality. The methylenedioxy group consists of two oxygen atoms connected by a methylene (B1212753) bridge (-CH2-). wikipedia.org

The formation of this methylenedioxy bridge can be achieved by reacting the catechol precursor with a suitable methylene-donating reagent, such as diiodomethane (B129776) or dichloromethane, in the presence of a base. In nature, enzymes from the cytochrome P450 superfamily are capable of forming methylenedioxy bridges through the closure of an adjacent phenol (B47542) and methoxy (B1213986) group. wikipedia.org Synthetic strategies often mimic this by first ensuring the presence of two adjacent hydroxyl groups on the aromatic ring of the aporphine structure.

A series of methylenedioxy open-loop and closed-loop aporphine derivatives have been synthesized to evaluate their biological activities, indicating that the introduction of this moiety is a feasible and practiced synthetic step in aporphine chemistry. nih.gov The presence of the 1,2-methylenedioxy group has been noted as a key factor in the biological activity of some oxoaporphine alkaloids. nih.gov

Enantioselective Synthesis and Chiral Resolution Techniques

As this compound is a chiral compound, obtaining the specific (-) enantiomer in high purity is essential. This can be achieved through enantioselective synthesis or, more commonly, through the resolution of a racemic mixture.

Diastereomeric Salt Formation for Enantiomeric Enrichment

A classical and widely used method for resolving racemic mixtures of amines like Mdo-npa is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic base with an enantiomerically pure chiral acid. The resulting diastereomeric salts have different physical properties, most importantly, different solubilities, which allows for their separation by fractional crystallization. rsc.orgresearchgate.net

Chiral alkaloids such as cinchonidine, cinchonine, and quinidine (B1679956) are effective resolving agents for racemic acids. nih.govnih.gov Conversely, chiral acids are used to resolve racemic bases. For aporphine alkaloids, which are basic, chiral acids like tartaric acid derivatives are commonly employed. After separation of the less soluble diastereomeric salt by filtration, the desired enantiomer of the aporphine can be liberated by treatment with a base.

Table 2: Examples of Chiral Resolving Agents for Diastereomeric Salt Formation

Resolving Agent Type Example Resolving Agent Target Racemate Type Principle of Separation Reference
Chiral Acid Tartaric Acid Derivatives Racemic Amines (e.g., Aporphines) Differential solubility of diastereomeric salts rsc.org
Chiral Alkaloid (Base) Cinchonidine Racemic Acids Differential solubility of diastereomeric salts nih.gov

Chromatographic Resolution for High Enantiomeric Excess

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of enantiomers to achieve high enantiomeric excess. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

For aporphine alkaloids and their derivatives, polysaccharide-based CSPs are often effective. researchgate.net The separation of nitropropranolol enantiomers, for example, was successfully achieved using a Kromasil 5-Amycoat column. mdpi.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) with a basic additive such as diethylamine, is crucial for achieving optimal separation. mdpi.com By collecting the fraction corresponding to the desired enantiomer, a highly pure sample of this compound can be obtained.

Table 3: Chromatographic Conditions for Chiral Resolution of Aporphine-Related Compounds

Compound Chiral Stationary Phase Mobile Phase Detection Reference
4-Nitropropranolol Kromasil 5-Amycoat n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) UV (254 and 280 nm) mdpi.com
7-Nitropropranolol Kromasil 5-Amycoat n-Hexane/Isopropanol + 0.1% Diethylamine (86:14) UV (254 and 280 nm) mdpi.com

Enzymatic Methods in Chiral Separation

Enzymatic resolution is another strategy for obtaining enantiomerically pure compounds. This technique relies on the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer in a racemic mixture. The resulting product can then be easily separated from the unreacted enantiomer. While specific enzymatic methods for the resolution of this compound are not prominently documented in the provided context, this approach remains a viable and green alternative in chiral chemistry. For instance, enzymes can be used in the kinetic resolution of racemic intermediates in a synthetic pathway. Kinetic resolution of planar-chiral compounds has been achieved using peptide-catalyzed reactions, demonstrating the potential of biocatalysis in resolving complex chiral molecules. researchgate.net

Chemical Reactivity Profiles of this compound in Synthetic Contexts

The reactivity of this compound is largely dictated by the interplay of its constituent functional groups: the electron-rich aromatic rings, the tertiary amine, and the characteristic methylenedioxy bridge. Understanding its chemical behavior is crucial for the development of derivatives with potentially enhanced properties.

Oxidation Reactions and Mechanistic Considerations

The aporphine core of this compound is susceptible to oxidation, a reaction that can lead to the formation of oxoaporphine derivatives. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, the general behavior of aporphine alkaloids provides valuable insights.

The oxidation of aporphines typically targets the benzylic carbon atom adjacent to the nitrogen, leading to the formation of a carbonyl group at the C-7 position. This transformation results in a highly conjugated system. A variety of oxidizing agents have been employed for this purpose in the broader aporphine class. For instance, manganese(III) acetate (B1210297) has been demonstrated to be an effective reagent for the conversion of aporphines to their corresponding oxoaporphines. researchgate.net

The mechanism of this oxidation likely involves the formation of a radical intermediate. The electron-rich nature of the aromatic rings facilitates the initial oxidative step. The reaction conditions, including the choice of oxidant and solvent, can significantly influence the yield and selectivity of the reaction.

Table 1: Common Oxidizing Agents for Aporphine Alkaloids

Oxidizing AgentTypical Reaction ConditionsProduct Type
Manganese(III) AcetateAcetic acid, refluxOxoaporphine
Periodic AcidAcetic acidOxoaporphine
Iodobenzene DiacetateVariesOxoaporphine

It is important to note that the methylenedioxy bridge, while generally stable, could be susceptible to cleavage under harsh oxidative conditions, although this is not a commonly reported pathway for aporphine alkaloids.

Reduction Reactions and Derivatization Pathways

The reduction of the aporphine scaffold of this compound can offer pathways to novel derivatives. While specific reduction reactions targeting the aromatic system of this compound are not well-documented, reactions involving the modification of the N-propyl group or other potential functionalizations can be considered derivatization pathways.

One common derivatization strategy for alkaloids involves the modification of the amine functionality. For instance, the N-propyl group of this compound could potentially be cleaved or modified through various synthetic protocols. Reductive amination could then be employed to introduce different alkyl or functionalized groups at the nitrogen atom, allowing for the exploration of structure-activity relationships.

Furthermore, if a carbonyl group were introduced via oxidation as described in the previous section, it could serve as a handle for a variety of reduction and derivatization reactions. For example, reduction of the oxoaporphine back to the corresponding alcohol would introduce a new stereocenter, leading to diastereomeric products. This hydroxyl group could then be further functionalized.

Nucleophilic Substitution Reactions on the Aromatic Ring

For a nucleophilic substitution to occur on the aromatic rings of this compound, specific strategies would likely be required. One possibility is the introduction of a suitable leaving group, such as a halogen, onto the aromatic ring. Subsequent reaction with a strong nucleophile under forcing conditions might then lead to substitution. However, the regioselectivity of such a halogenation step could be challenging to control.

An alternative approach could involve the use of transition metal-catalyzed cross-coupling reactions, which have become a versatile method for the functionalization of aromatic rings and are not strictly governed by the electronic nature of the aromatic substrate in the same way as SNAr reactions. For example, palladium-catalyzed coupling reactions could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds onto the aromatic backbone of this compound, provided a suitable handle like a halide is present. tdl.org

Molecular Pharmacology and Mechanistic Insights of Mdo Npa in Research Models

Elucidation of Prodrug Conversion Mechanisms to S(+)-NPA

(-)-MDO-NPA serves as a prodrug that is metabolically converted to its active form, S(+)-NPA (also referred to as NPA or (R)-N-n-propylnorapomorphine). nih.gov This bioactivation is essential for its pharmacological activity, as the parent compound is designed to cross biological barriers and then release the active therapeutic agent. mdpi.com Prodrugs are frequently designed as ester or amide derivatives to enhance properties like stability and bioavailability. mdpi.comnih.gov While amides are generally more resistant to hydrolysis than esters, they are susceptible to enzymatic cleavage to release the parent drug. mdpi.comresearchgate.net

The specific enzymatic pathways responsible for the in vivo conversion of the methylenedioxy-protected catechol of this compound to the free catechol structure of S(+)-NPA are not detailed in the reviewed literature. However, the conversion is confirmed by the detection of S(+)-NPA in the brain following peripheral administration of this compound. nih.gov The metabolism of other N-acylated dopamine (B1211576) derivatives has been shown to proceed via catechol-O-methyltransferase (COMT), indicating that dopamine-like structures can enter established metabolic pathways. nih.gov This suggests that hydrolytic enzymes, such as esterases or amidases present in plasma and tissues, are likely responsible for cleaving the protective group from this compound to yield the pharmacologically active S(+)-NPA. mdpi.com

The successful conversion of the prodrug this compound to its active metabolite, S(+)-NPA, has been verified through the detection and quantification of S(+)-NPA in various biological matrices. nih.gov A specific and sensitive method utilizing capillary gas chromatography combined with electron-capture detection (GC-ECD) has been developed for this purpose. nih.gov This method involves creating trifluoroacetyl (TFA) derivatives of S(+)-NPA to enable detection at sub-picogram levels. nih.gov Using this technique, researchers have successfully detected S(+)-NPA in rat brain tissue following the peripheral administration of this compound, providing direct evidence of the prodrug's conversion in the central nervous system. nih.gov

While the GC-ECD method is highly sensitive, matrix interferences can limit quantification in serum to levels around 100 ng/ml. nih.gov Other advanced analytical techniques are commonly employed for the quantification of drugs and metabolites in complex biological samples. mdpi.com High-performance liquid chromatography (HPLC), often coupled with fluorescence or mass spectrometry detection, is a robust and widely used method for analyzing pharmaceutical compounds in biological fluids like plasma and urine. nih.govnih.govresearchgate.net Furthermore, positron emission tomography (PET) using radiolabeled ligands like [11C]-NPA allows for the quantitative analysis of the metabolite's distribution and binding in the brains of living subjects, including nonhuman primates. elsevierpure.comnih.gov Studies with [11C]-NPA show it undergoes moderately fast metabolism, with about 31% of the parent compound remaining in arterial plasma 40 minutes after injection. elsevierpure.com

Investigations into Neurotransmitter System Dysregulation Models

The precise mechanisms through which the compound this compound exerts its effects on neurotransmitter systems remain an area of ongoing investigation. Research into its pharmacological profile suggests potential interactions with key monoamine systems, which are often implicated in mood and behavior regulation.

Dopaminergic Pathway Modulation in Experimental Paradigms

Dopamine is a critical neurotransmitter involved in motor control, motivation, and reward. nih.gov The modulation of dopaminergic pathways is a key feature of many centrally acting compounds. wikipedia.org Dopamine receptors, classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies, are G-protein coupled receptors that mediate the effects of dopamine. nih.gov The functional state of these receptors is crucial, with the high-affinity state being considered the primary functional form. nih.gov While direct acting dopamine agonists are utilized in therapeutic contexts, their efficacy can differ from precursors like levodopa, potentially due to differences in receptor subtype stimulation. nih.gov

Currently, specific studies detailing the direct modulation of dopaminergic pathways by this compound in experimental paradigms are not widely available in the reviewed scientific literature. The table below illustrates the general classification and function of dopamine receptors, which would be the presumed targets for a compound like this compound that influences the dopaminergic system.

Table 1: Dopamine Receptor Subtypes and General Functions

Receptor Subfamily Receptor Subtype General Function in the Central Nervous System
D1-like D1, D5 Involved in postsynaptic inhibition, locomotion, and cognition.

This table represents general knowledge of the dopamine system and is not based on specific research into this compound.

Potential Influence on Serotonin (B10506) and Norepinephrine (B1679862) Neurotransmission

Serotonin (5-HT) and norepinephrine (NE) are fundamental neurotransmitters that regulate a wide array of physiological and psychological processes, including mood, anxiety, and arousal. nih.gov Many pharmacologically active compounds achieve their effects by inhibiting the reuptake of these neurotransmitters, thereby increasing their synaptic availability. nih.gov The serotonin and norepinephrine systems are complex, with multiple receptor subtypes mediating their diverse actions.

As with the dopaminergic system, specific research data on the influence of this compound on serotonin and norepinephrine neurotransmission is limited in the available literature. Compounds with a similar structural backbone, such as those containing a methylenedioxy group, have been noted for their interaction with monoamine transporters. wikipedia.org However, direct evidence and detailed binding affinity or functional assay results for this compound are not presently available.

Table 2: Key Monoamine Neurotransmitters and Their Primary Functions

Neurotransmitter Primary Functions in the CNS
Serotonin (5-HT) Regulation of mood, sleep, appetite, and cognition.
Norepinephrine (NE) Involved in alertness, arousal, and the 'fight or flight' response.

This table provides a general overview and is not based on specific studies of this compound.

Intracellular Signaling Cascades Mediated by this compound

The interaction of a compound with a cell surface receptor, such as a dopamine or serotonin receptor, typically initiates a cascade of intracellular signaling events. nih.gov These cascades involve a series of proteins that relay the signal from the receptor to the cell's interior, ultimately leading to a physiological response. nih.gov Key signaling pathways include those mediated by protein kinases like protein kinase C (PKC), mitogen-activated protein (MAP) kinase, and the phosphoinositide 3-kinase (PI3K) pathway. nih.govnih.gov These pathways are fundamental in regulating cellular processes such as gene expression, proliferation, and differentiation. nih.gov

There is currently a lack of specific published research investigating the intracellular signaling cascades directly mediated by this compound. Understanding which pathways are activated or inhibited by this compound would provide crucial insights into its molecular mechanism of action. Future research would need to explore the downstream effects following potential receptor binding to elucidate its impact on cellular function.

Table 3: Common Intracellular Signaling Pathways

Signaling Pathway Key Components General Cellular Functions Regulated
MAP Kinase (MAPK) Pathway Ras, Raf, MEK, ERK Cell proliferation, differentiation, and survival.
Phosphoinositide 3-Kinase (PI3K) Pathway PI3K, Akt Cell growth, survival, and metabolism.

This table describes general signaling cascades and is not based on specific findings related to this compound.

Compound Names

Abbreviation/Common NameFull Chemical Name
This compound(-)-cis-N-(3,4-methylenedioxybenzyl)-N'-propyl-N''-(2-pyridinyl)guanidine
Levodopa(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid
Serotonin5-hydroxytryptamine
Norepinephrine(R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol
Dopamine4-(2-aminoethyl)benzene-1,2-diol
MDMA(RS)-1-(benzo[d] nih.govnih.govdioxol-5-yl)-N-methylpropan-2-amine
(-)-N-n-propyl-norapomorphine(6aR)-10-hydroxy-11-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

Identification of Pharmacophoric Requirements for Receptor Recognition

The interaction of aporphine (B1220529) alkaloids with dopamine receptors is governed by a set of key structural features, collectively known as the pharmacophore. For aporphines to exhibit significant dopaminergic activity, several molecular components are considered essential. acs.orgnih.gov These include the biphenyl (B1667301) unit, a hydroxy group at the 11-position, N-alkylation, and a specific spatial arrangement defined by the C-6α (R) configuration. acs.orgnih.gov

A model for the binding of aporphines to the D-1 receptor suggests that high-affinity binding necessitates interactions between the receptor and both the basic nitrogen atom and the C-11 hydroxy group of the aporphine structure. nih.gov The presence of a catechol group (two adjacent hydroxy groups) at the 1,2 positions of the aporphine scaffold is also known to enhance dopamine receptor affinity. acs.orgnih.gov The aminotetralin structure can be considered an active moiety within the broader apomorphine (B128758) framework, contributing to receptor interaction. nih.gov Computational methods, such as pharmacophore-based virtual screening, are increasingly used to identify these crucial spatial and electronic features that dictate ligand-receptor binding. nih.gov

Role of the Methylenedioxy Group in Modulating Receptor Interactions and Metabolic Stability

The methylenedioxy group, which in this compound protects the catechol moiety at the 10- and 11-positions, plays a significant role in both receptor interaction and the metabolic profile of the compound. The catechol groups of aporphines like apomorphine are susceptible to rapid in vivo metabolism, specifically through catechol-O-methylation, sulfation, and glucuronidation, which leads to low oral bioavailability and a short duration of action. nih.govnih.gov

By protecting these hydroxyl groups, the methylenedioxy bridge in this compound enhances metabolic stability. This is evidenced by the characterization of (-)-10,11-methylenedioxy-N-propylnoraporphine as an orally effective and long-acting dopaminergic agent. dntb.gov.ua However, this structural modification also alters receptor interactions. Studies on N-propyl substituted apomorphine (NPA) analogues have shown that the methylenedioxy protection in MDO-NPA results in reduced activity across all tested pathways when compared to its catechol counterparts. nih.gov This suggests a trade-off between increased metabolic stability and a potential decrease in direct receptor potency, where the free hydroxyl groups may be more optimal for certain receptor interactions.

Stereochemical Determinants of Receptor Binding and Functional Selectivity (e.g., S(+) vs. R(-) Enantiomers)

Stereochemistry is a critical factor in the receptor binding and functional activity of aporphine alkaloids. nih.gov The three-dimensional arrangement of atoms dictates how a molecule fits into and interacts with a chiral biological target like a receptor. nih.gov For aporphines, the absolute configuration at the C-6a chiral center is a key determinant of their affinity and efficacy at dopamine receptors.

Generally, (R)-aporphines exhibit a greater affinity for both D1 and D2 dopamine receptors compared to their (S)-enantiomers. nih.gov This is clearly demonstrated in the case of N-n-propylnorapomorphine (NPA). The (R)-(-)-enantiomer of NPA is a potent dopamine agonist. nih.gov In stark contrast, the (S)-(+)-enantiomer of NPA acts as a dopamine antagonist. nih.govnih.gov Further investigation has revealed that (S)-(+)-NPA possesses a much lower intrinsic efficacy than its (R)-(-)-counterpart. nih.gov This difference in functional activity between enantiomers highlights the precise stereochemical requirements of the dopamine receptor binding pocket. While the (R)-enantiomer aligns optimally to activate the receptor, the (S)-enantiomer binds in a manner that prevents activation. nih.govnih.gov Similarly, for 11-hydroxy-N-n-propylnoraporphine (11-OH-NPa), the (R)-isomer is a potent dopamine agonist, while the (S)-isomer is an antagonist. nih.gov

Impact of N-alkylation and Aporphine Core Substitutions on Activity Profiles

Modifications to the N-alkyl substituent and substitutions on the aporphine core have profound effects on the activity and selectivity profiles of these ligands. The nature of the N-alkyl group is a major determinant of selectivity between D1 and D2 dopamine receptors. nih.gov

Specifically, an N-n-propyl substitution tends to enhance activity at the D2 receptor. acs.orgnih.gov Conversely, an N-methyl substituent generally favors D1 receptor activity. acs.orgnih.govnih.gov This "propyl effect" of improving D2 receptor activity is a recognized principle that can be applied to various dopaminergic molecules. acs.orgnih.gov

Substitutions on the aporphine core also significantly influence activity. For instance, aporphines with a single hydroxy group at the C-11 position, without a corresponding hydroxy at C-10, tend to act as antagonists at the D-1 receptor. nih.gov In contrast, their dihydroxy (catechol) counterparts, like apomorphine, are D-1 agonists. nih.gov The corresponding methoxy-substituted compounds are often found to be virtually inactive at dopamine receptors. nih.gov Furthermore, adding alkyl and halogen substituents to the catechol ring has been shown to generally decrease agonist activity for both G protein and β-arrestin 2 pathways at dopamine receptors. acs.org

Comparative Analysis of Receptor Affinities and Activities with Related Aporphine Ligands (e.g., NPA, Apomorphine, Nuciferine)

Comparing this compound with related aporphine ligands highlights its unique profile. Apomorphine, a non-selective dopamine receptor agonist, has a higher affinity for D4, D3, and D2 receptors over D1 and D5 receptors. nih.govdrugbank.com (R)-N-n-propylnorapomorphine (NPA), the catechol precursor to this compound, exhibits high affinity and selectivity for the D2 receptor. nih.govnih.gov For example, one study reported a Ki of 9.9 nM for NPA at D2 receptors, compared to 733 nM at D1 receptors. nih.gov The monohydroxy analogue, 11-OH-NPa, also shows high D2 selectivity, though its D2 affinity (Ki = 28.5 nM) is somewhat lower than that of NPA. nih.gov

The methylenedioxy-protected analogue, this compound, demonstrates reduced activity compared to NPA. nih.gov This suggests that while the methylenedioxy group may confer metabolic stability, the free catechol in NPA allows for more potent receptor activation. nih.gov In functional assays measuring G-protein signaling at the D2 receptor, NPA is significantly more potent than MDO-NPA. nih.gov

Nuciferine and its analogues, other aporphines isolated from Nelumbo nucifera, generally act as antagonists at dopamine receptors, with activities in the low-micromolar range. acs.orgnih.gov For instance, O-nornuciferine showed IC50 values of 2.09 μM at D1R and 1.14 μM at D2R. acs.orgnih.gov This contrasts with the agonist activity of apomorphine and NPA, underscoring how varied substitutions on the aporphine scaffold lead to a wide spectrum of pharmacological activities.

The following tables provide a comparative view of the receptor binding affinities and functional potencies of these compounds.

Interactive Data Table: Dopamine Receptor Binding Affinities (Ki, nM)

CompoundD1 Receptor Ki (nM)D2 Receptor Ki (nM)Source
(R)-(-)-2-methoxy-N-n-propylnorapomorphine64501.3 nih.gov
(R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine169044 nih.gov
(R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine46235 nih.gov
11-OH-NPa69928.5 nih.gov
NPA7339.9 nih.gov
Apomorphine48452 nih.gov

Interactive Data Table: Functional Activity at Dopamine Receptors (pEC50)

CompoundD1R G-protein pEC50D2R G-protein pEC50Source
NPA (17)8.96 ± 0.1510.4 ± 0.09 nih.gov
MDO-NPA (19)6.3 ± 0.058.11 ± 0.13 nih.gov

Summary of Research Findings

(-)-Mdo-npa is a semi-synthetic aporphine (B1220529) alkaloid designed as a long-acting, orally bioavailable prodrug of the dopamine (B1211576) agonist NPA. Its unique chemical structure, featuring a methylenedioxy group, confers enhanced metabolic stability. In vitro studies confirm its activity at dopamine D1 and D2 receptors, although its active metabolite, NPA, is generally more potent. In vivo research in animal models has revealed dose-dependent biphasic effects on motor activity and the induction of catalepsy, distinguishing it from its parent compound. While there is some evidence of interaction with a non-mammalian serotonin (B10506) receptor, its profile at mammalian serotonin receptors requires further investigation. As a research tool, this compound provides a valuable method for studying the long-term effects of dopamine receptor activation in the central nervous system.

Advanced Analytical and Computational Approaches in Mdo Npa Research

Application of Computational Chemistry for Mechanistic and Binding Studies

Computational chemistry provides indispensable tools for investigating the properties and interactions of (-)-Mdo-npa at an atomic level. frontiersin.orgmdpi.com These in silico methods allow researchers to build predictive models and gain insights that can be difficult to obtain through experimental means alone.

Molecular Dynamics Simulations for Ligand-Receptor Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations offer a window into its dynamic behavior, particularly how it interacts with biological receptors and explores different shapes or conformations. researcher.lifenih.gov By simulating the compound in a virtual solvated environment, often with a target protein, researchers can observe the formation and breaking of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process. researchgate.net

These simulations can reveal the stability of the ligand-receptor complex, identify key amino acid residues involved in the interaction, and map the conformational landscape of this compound both in its free state and when bound to a receptor. nih.govmdpi.com The analysis of MD trajectories provides critical data on the flexibility of the molecule and the energetic favorability of certain bound states, which is fundamental for understanding its mechanism of action. researcher.life

Illustrative Example: Key Interaction Data from a Hypothetical MD Simulation This table represents the type of data that could be generated from an MD simulation study of this compound with a target receptor. The data is for illustrative purposes only.

Table 1: Example Ligand-Receptor Interactions for this compound
Interacting Residue Interaction Type Occupancy (%) Average Distance (Å)
ASP 121 Hydrogen Bond 85.2 2.8
PHE 250 Pi-Pi Stack 63.5 3.5
LEU 253 Hydrophobic 92.1 3.9

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are employed to investigate the electronic properties of molecules from first principles, solving approximations of the Schrödinger equation. lsu.eduarxiv.org These methods provide detailed information about the electron distribution, molecular orbitals (such as the HOMO and LUMO), and electrostatic potential of this compound. nih.govarxiv.org This information is vital for understanding the molecule's intrinsic stability, reactivity, and the nature of its chemical bonds. mdpi.com

By calculating the molecule's energy at different geometries, quantum chemistry can predict the most stable conformation and the energy barriers for rotation around single bonds. This level of detail is crucial for rationalizing the compound's behavior in biological systems and for refining the parameters (force fields) used in less computationally intensive methods like molecular dynamics. lsu.edu

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. jocpr.com For a compound like this compound, a QSAR study would typically involve a set of its structural analogues with known activities against a specific biological target. nih.gov

Molecular descriptors, which are numerical values representing various physicochemical properties (e.g., lipophilicity, electronic properties, size, and shape), are calculated for each molecule. nih.govmdpi.com Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that correlates these descriptors with activity. mdpi.com A robust QSAR model can be a valuable predictive tool, enabling researchers to estimate the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. jocpr.com

Illustrative Example: QSAR Model Equation The following is a hypothetical QSAR equation that could be developed to predict the inhibitory activity (pIC₅₀) of compounds related to this compound. The descriptors and coefficients are for illustrative purposes. pIC₅₀ = 0.75 * (logP) - 0.21 * (Molecular Weight) + 1.52 * (Dipole Moment) + 3.45 R² = 0.91, Q² = 0.82

Molecular Docking Studies and Validation with Experimental Data

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein). nih.gov The primary goal is to find the binding mode with the lowest energy, which is often represented by a scoring function. researchgate.net Docking studies can provide rapid insights into how this compound might fit into the active site of a target protein, identifying potential key interactions that stabilize the complex. mdpi.com

For the results to be reliable, the docking protocol must be carefully validated. nih.gov A common validation method is to remove a co-crystallized ligand from a known protein structure and use the docking program to reproduce the experimental binding pose. nih.govresearchgate.net Successful "re-docking" provides confidence that the program's parameters and scoring function are appropriate for the system under study. The predictions from docking can then be compared with experimental data, such as structure-activity relationships from related compounds, to further validate the binding hypothesis. researchgate.net

Illustrative Example: Docking Scores and Validation Metrics This table shows example results from a hypothetical docking study of this compound, including a validation metric. The data is for illustrative purposes only.

Table 2: Example Docking Results for this compound
Target Protein Docking Score (kcal/mol) Predicted Key Interactions Validation RMSD (Å)
Receptor X -9.2 H-bond with SER 150, Pi-cation with LYS 88 1.3
Receptor Y -7.5 Hydrophobic contact with VAL 201 1.6

Sophisticated Analytical Techniques for Research Characterization

Beyond computational predictions, rigorous analytical characterization is essential to confirm the identity, purity, and properties of this compound in a laboratory setting.

Chiral High-Performance Liquid Chromatography for Enantiomeric Purity Assessment

As this compound is a chiral compound, it exists as a pair of non-superimposable mirror images called enantiomers. Since enantiomers often have different biological activities, it is critical to determine the enantiomeric purity of a sample. nih.gov High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this type of analysis. nih.govwindows.net

This technique relies on the differential interaction of the two enantiomers with the chiral environment of the CSP. sigmaaldrich.com This difference in interaction leads to the two enantiomers traveling through the column at different speeds, resulting in their separation and the appearance of two distinct peaks in the chromatogram. researchgate.net By integrating the area under each peak, the relative amount of each enantiomer can be precisely quantified, allowing for the calculation of enantiomeric excess (% ee). sigmaaldrich.com Method development involves optimizing the mobile phase composition and selecting the appropriate CSP to achieve baseline separation. nih.gov The method is then validated for specificity, linearity, accuracy, and precision to ensure reliable and reproducible results. nih.gov

Illustrative Example: Chiral HPLC Method Validation Parameters This table provides an example of the kind of data generated during the validation of a chiral HPLC method for this compound. The data is for illustrative purposes only.

Table 3: Example Validation Summary for Chiral HPLC Method
Parameter Result
Chiral Stationary Phase Chiralpak AD-H
Mobile Phase n-Hexane:Isopropanol (B130326) (90:10)
Resolution (Rs) > 2.0
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%

Circular Dichroism Spectroscopy for Stereochemical Elucidation

Circular dichroism (CD) spectroscopy is an indispensable tool for determining the absolute configuration of chiral molecules. ethernet.edu.et This technique measures the differential absorption of left and right circularly polarized light, which is exquisitely sensitive to the three-dimensional structure of a molecule. For chiral compounds like this compound and its enantiomer, the resulting CD spectra are mirror images, allowing for their unambiguous identification and the determination of enantiomeric excess in a sample.

While specific CD spectra for this compound are not widely published, studies on the closely related MDMA enantiomers provide significant insight. The electronic circular dichroism (ECD) spectra of (R)- and (S)-MDMA exhibit distinct Cotton effects, which are the characteristic peaks in a CD spectrum. Research has demonstrated that the ECD spectra can be used to construct calibration curves to determine the enantiomeric composition of MDMA samples. For instance, one study found that while most seized ecstasy tablets contained a racemic mixture of MDMA, some exhibited a significant enantiomeric excess, which was quantifiable using ECD.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectroscopy. These calculations can predict the CD spectra for different enantiomers and conformers of a molecule, aiding in the interpretation of experimental data and providing a higher degree of confidence in stereochemical assignments.

Table 1: Illustrative Electronic Circular Dichroism (ECD) Data for MDMA Enantiomers

EnantiomerWavelength (nm)Molar Ellipticity (deg·cm²/dmol)
(S)-(+)-MDMA~235Positive
~285Negative
(R)-(-)-MDMA~235Negative
~285Positive
This table presents generalized expected trends for MDMA enantiomers based on typical ECD spectra and is for illustrative purposes.

Advanced Sample Preparation and Detection Methods for Biological Matrices

The analysis of compounds like this compound in biological matrices such as urine, blood, and saliva presents a significant challenge due to the complexity of these samples and the low concentrations of the analyte. Effective sample preparation is crucial to remove interfering substances and concentrate the target compound prior to analysis.

Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a widely adopted technique for the cleanup and concentration of analytes from complex matrices. For amphetamine-type substances, including MDMA, mixed-mode SPE cartridges that contain both hydrophobic and cation-exchange sorbents have proven to be highly effective. These cartridges can efficiently retain the target compounds while allowing interfering substances to be washed away.

The selection of the appropriate SPE sorbent, sample pH, and elution solvent is critical for achieving high recovery rates. For instance, a study on the extraction of amphetamine and methamphetamine from urine found that a mixed-mode C8-SCX (strong cation exchanger) sorbent with an elution solvent of methylene (B1212753) chloride, isopropanol, and ammonium (B1175870) hydroxide (B78521) at pH 6 yielded recoveries greater than 86%. Automation of the SPE process can further enhance reproducibility and sample throughput.

Table 2: Example of a Solid-Phase Extraction Protocol for Amphetamine-like Substances in Urine

StepReagent/SolventPurpose
Conditioning Methanol, followed by bufferTo activate the sorbent
Sample Loading Urine sample adjusted to pH 6To retain the analyte on the sorbent
Washing Acidic buffer, followed by a non-polar solventTo remove interfering compounds
Elution Mixture of a chlorinated solvent, alcohol, and a baseTo desorb the analyte from the sorbent
This table outlines a general SPE procedure. Specific volumes and concentrations would be optimized for the particular analyte and matrix.

Electrochemical Detection

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the detection of electroactive compounds like this compound and its analogs. Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, can be used to identify and quantify these substances based on their oxidation potentials.

Research on the electrochemical detection of MDMA has demonstrated the feasibility of this approach. Studies have shown that MDMA can be oxidized at a graphite (B72142) electrode, producing a distinct peak in the voltammogram. The position and height of this peak are dependent on the concentration of MDMA, allowing for its quantification. Detection limits in the micromolar to nanomolar range have been reported, showcasing the high sensitivity of these methods.

To enhance the selectivity and sensitivity of electrochemical sensors, various modifications to the electrode surface have been explored. These include the use of nanomaterials, which can increase the surface area and improve the electron transfer kinetics. For instance, an aptamer-based sensor utilizing tin oxide nanoparticles has been developed for the detection of MDMA, achieving a detection limit of 0.33 nM. Such sensors hold promise for the development of portable, on-site testing devices.

Table 3: Comparison of Electrochemical Detection Parameters for MDMA

Electrode TypeTechniqueDetection Limit (MDMA)Reference
Screen-Printed Graphite ElectrodeDifferential Pulse Voltammetry0.04 µg/mL
Aptamer/SnNPs-modified Gold ElectrodeImpedimetric Sensing0.33 nM
This table provides examples of reported detection limits for MDMA using different electrochemical methods.

Future Perspectives and Broader Academic Implications of Mdo Npa Research

Contributions to Neuropharmacological Research and Ligand Design Principles

The investigation of (-)-Mdo-npa and its parent compounds contributes significantly to the fundamental understanding of ligand-receptor interactions, particularly within the dopaminergic and serotonergic systems. These systems are crucial in the pathophysiology of numerous neurological and psychiatric disorders. nih.govnih.gov The development of ligands with specific affinities and functional activities at various receptor subtypes is a primary goal in modern neuropharmacology.

This compound is an analogue of the well-characterized dopamine (B1211576) agonist apomorphine (B128758). nih.gov A critical aspect of its design is the modification of the catechol group of apomorphine into a methylenedioxy ring. This structural change is a key principle in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties, such as oral bioavailability. nih.gov The parent compound, N-n-propylnorapomorphine (NPA), demonstrates high affinity for the dopamine D2 receptor. nih.gov Research into the binding affinities of these aporphine (B1220529) alkaloids helps to elucidate the structure-activity relationships (SAR) that govern receptor selectivity and efficacy. For instance, studies on various dopamine receptor agonists at human D2 and D4 receptor subtypes reveal significant differences in both affinity and intrinsic activity, highlighting the nuanced effects of small structural changes. researchgate.net

The precise characterization of how ligands like this compound interact with their molecular targets informs the development of more sophisticated computational models. Molecular docking studies, for example, rely on experimental binding affinity data (Kᵢ values) to validate and refine predictive models of ligand-receptor interactions. researchgate.net By providing data points on the effects of specific functional groups, the study of this compound helps build more accurate pharmacophore models, which are essential for the rational design of next-generation therapeutic agents with tailored selectivity and reduced off-target effects.

Interactive Table 1: Representative Receptor Binding Affinities of Related Aporphine Alkaloids This table presents data for the parent compound N-propylnorapomorphine (NPA) to illustrate the typical binding profile of this class of compounds. The Kᵢ value represents the concentration of a ligand that will bind to half the available receptors; a lower Kᵢ value indicates a higher binding affinity.

Receptor Subtype Ligand Kᵢ (nM) Species/Tissue

Utility as a Chiral Building Block in Advanced Organic Synthesis

The molecular structure of this compound is inherently chiral, specified by the (R)-configuration at the C6a carbon of its aporphine core. chemrxiv.org This stereochemical feature makes it, and compounds like it, valuable as a chiral building block, or synthon, in advanced organic synthesis. The demand for enantiomerically pure compounds is significant in the pharmaceutical industry, as different stereoisomers of a drug can have vastly different pharmacological activities and safety profiles. nih.govnih.gov

The rigid tetracyclic framework of the aporphine scaffold provides a well-defined three-dimensional structure that can be used to construct more complex molecules. Synthetic chemists can utilize such scaffolds as starting points for creating libraries of novel compounds for drug discovery. nih.govnih.gov The functional groups on the aporphine ring system, including the amine and the aromatic rings, offer multiple points for chemical modification. This allows for the systematic synthesis of analogues to explore structure-activity relationships or to develop compounds with entirely new therapeutic applications.

The synthesis of homochiral compounds from non-chiral starting materials often requires complex asymmetric catalytic methods. nih.govpnnl.gov Utilizing an existing chiral molecule like this compound as a starting material can be a more efficient strategy, preserving the desired stereochemistry throughout a synthetic sequence. This approach, known as the "chiral pool" strategy, is a cornerstone of modern pharmaceutical synthesis. nih.gov While specific published examples of this compound being used as a synthetic intermediate are not prominent, the principle applies broadly to the aporphine class of alkaloids, which serve as foundational structures for creating diverse and stereochemically complex molecules.

Interdisciplinary Research Opportunities in Chemical Biology and Medicinal Chemistry

The unique properties of this compound position it as a valuable tool at the intersection of chemical biology and medicinal chemistry. These fields leverage small molecules to probe and manipulate biological systems, providing insights into cellular function and disease mechanisms. nih.gov

One significant opportunity lies in the development of molecular probes. A molecule like this compound, with a defined affinity for specific dopamine receptors, could be functionalized with a reporter tag, such as a fluorescent dye or a biotin (B1667282) moiety. Such a probe would enable researchers to visualize receptor localization and trafficking in cells, or to isolate and identify receptor-associated protein complexes. nih.gov These chemical biology tools are instrumental in dissecting the complex signaling pathways that are modulated by G protein-coupled receptors.

Furthermore, the scaffold of this compound serves as an excellent starting point for medicinal chemistry campaigns. Its structure can be systematically modified to create a library of derivatives. nih.gov These libraries can then be screened against a panel of receptors and other biological targets using high-throughput methods, such as chemical microarrays, to identify new lead compounds. pnnl.gov This process can uncover novel pharmacology, identify ligands with unique selectivity profiles (e.g., biased agonism), or lead to the discovery of drugs for entirely new indications. The prodrug strategy embodied by this compound itself is a classic medicinal chemistry approach to overcoming pharmacokinetic challenges, and further research into its metabolic activation could yield new strategies for targeted drug delivery to the central nervous system. nih.gov

Q & A

Basic Research Questions

Q. How can researchers formulate a scientifically rigorous research question for studying (-)-Mdo-npa?

  • Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your inquiry. For example:

  • Feasibility: Ensure access to this compound synthesis protocols and analytical tools.
  • Novelty: Identify gaps in existing literature, such as unexplored biological targets or structural analogs.
  • Ethical considerations: Address safety protocols for handling chiral compounds .

Q. What experimental techniques are critical for characterizing the molecular structure of this compound?

  • Methodological Answer : Prioritize:

  • X-ray crystallography to resolve stereochemical configuration.
  • Nuclear Magnetic Resonance (NMR) spectroscopy for functional group and stereoisomer analysis (e.g., referencing bond angles and atomic coordinates from structural data) .
  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular formula.
    • Include raw data tables (e.g., bond lengths, torsion angles) in appendices to support reproducibility .

Q. How should researchers conduct a literature review to identify key studies on this compound?

  • Methodological Answer :

  • Use databases like PubMed, SciFinder, and Reaxys with search terms: "this compound synthesis," "chiral analysis," and "biological activity."
  • Filter results by prioritizing primary sources (peer-reviewed journals) over preprints.
  • Apply citation chaining (forward/backward) to trace seminal works .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Control variables : Use enantiomeric controls (e.g., (+)-Mdo-npa) to isolate stereospecific effects.
  • Dose-response studies : Optimize concentrations using iterative testing (e.g., IC50 determination via enzymatic assays).
  • Multi-omics integration : Combine transcriptomics and metabolomics to map pathway interactions .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Replication : Repeat experiments under identical conditions (e.g., pH, solvent purity) to verify reproducibility.
  • Meta-analysis : Statistically aggregate data from disparate studies to identify outliers or confounding variables (e.g., isomer contamination).
  • Cross-validation : Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding affinities .

Q. How can computational modeling enhance the understanding of this compound’s chiral recognition properties?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with enantioselective receptors (e.g., CYP450 enzymes) using software like AutoDock Vina.
  • Quantum mechanical calculations : Predict thermodynamic stability of stereoisomers via Gaussian09.
  • Validate models with experimental circular dichroism (CD) spectra .

Q. What data management practices ensure reproducibility in this compound research?

  • Methodological Answer :

  • Develop a Data Management Plan (DMP) outlining:
  • Storage formats (e.g., .cif for crystallographic data).
  • Metadata standards (e.g., Dublin Core for experimental parameters).
  • Long-term archiving in FAIR-aligned repositories (e.g., Zenodo, Figshare).
  • Document version control for synthetic protocols and spectral data .

Q. How can researchers ensure data integrity when publishing findings on this compound?

  • Methodological Answer :

  • Use peer-reviewed repositories for raw data (e.g., Cambridge Structural Database for crystallographic data).
  • Adhere to IUPAC guidelines for naming and annotating chiral centers.
  • Disclose conflicts of interest (e.g., funding sources for synthetic materials) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.